molecular formula C16H12ClNO3 B12902242 Carbamic acid, (3-methyl-2-benzofuranyl)-, 2-chlorophenyl ester CAS No. 61307-33-3

Carbamic acid, (3-methyl-2-benzofuranyl)-, 2-chlorophenyl ester

Cat. No.: B12902242
CAS No.: 61307-33-3
M. Wt: 301.72 g/mol
InChI Key: GFDXVZURFBFDJM-UHFFFAOYSA-N
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Description

2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound features a benzofuran ring substituted with a 3-methyl group and a carbamate group attached to a 2-chlorophenyl moiety. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate can be achieved through a multi-step process involving the formation of the benzofuran ring, followed by the introduction of the carbamate group. One common method involves the following steps:

Industrial Production Methods

Industrial production of 2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate typically involves large-scale batch or continuous processes. The key steps include:

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

61307-33-3

Molecular Formula

C16H12ClNO3

Molecular Weight

301.72 g/mol

IUPAC Name

(2-chlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate

InChI

InChI=1S/C16H12ClNO3/c1-10-11-6-2-4-8-13(11)20-15(10)18-16(19)21-14-9-5-3-7-12(14)17/h2-9H,1H3,(H,18,19)

InChI Key

GFDXVZURFBFDJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)NC(=O)OC3=CC=CC=C3Cl

Origin of Product

United States

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